Home > Products > Screening Compounds P94177 > 3-(2-Methoxyphenyl)-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
3-(2-Methoxyphenyl)-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine -

3-(2-Methoxyphenyl)-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-4636650
CAS Number:
Molecular Formula: C24H26N6O
Molecular Weight: 414.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-(2-[¹⁸F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile ([¹⁸F]1)

Compound Description: 7-(2-[¹⁸F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, labeled with the radioactive isotope fluorine-18 ([¹⁸F]1), was investigated as a potential PET imaging agent for tumors. Initial biodistribution studies in mice revealed a slow clearance rate from excretory tissues, leading to further modifications to improve its properties.

Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine structure with 3-(2-methoxyphenyl)-5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine. Differences lie in the substituents at the 3 and 7 positions, with [¹⁸F]1 possessing a 3-carbonitrile and a 7-(2-[¹⁸F]fluoroethylamino) group.

N-(2-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)ethyl)-2-[¹⁸F]fluoro-4-nitrobenzamide ([¹⁸F]2)

Compound Description: N-(2-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)ethyl)-2-[¹⁸F]fluoro-4-nitrobenzamide ([¹⁸F]2) is another ¹⁸F-labeled pyrazolo[1,5-a]pyrimidine derivative that was studied for tumor imaging using PET. Similar to [¹⁸F]1, it exhibited slow clearance from excretory organs, prompting further structural modifications.

Relevance: Like the target compound 3-(2-methoxyphenyl)-5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine, [¹⁸F]2 contains the pyrazolo[1,5-a]pyrimidine scaffold. Key differences are observed at the 3 and 7 positions. [¹⁸F]2 bears a 3-carbonitrile and a 7-(2-(2-[¹⁸F]fluoro-4-nitrobenzamido)ethylamino) substituent.

(3-Cyano-7-(2-[¹⁸F]fluoroethylamino)pyrazolo[1,5-a]pyrimidin-5-yl)methyl acetate ([¹⁸F]3)

Compound Description: (3-Cyano-7-(2-[¹⁸F]fluoroethylamino)pyrazolo[1,5-a]pyrimidin-5-yl)methyl acetate ([¹⁸F]3) was designed by introducing an acetate group to the structure of [¹⁸F]1 in an attempt to enhance its clearance rate and improve its suitability for tumor imaging with PET.

Relevance: Both [¹⁸F]3 and 3-(2-methoxyphenyl)-5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine have a common pyrazolo[1,5-a]pyrimidine core structure. The distinctions lie in the substitution pattern. [¹⁸F]3 features a 3-carbonitrile, a 7-(2-[¹⁸F]fluoroethylamino) group, and a 5-acetoxymethyl group.

7-(2-[¹⁸F]fluoroethylamino)-5-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile ([¹⁸F]4)

Compound Description: 7-(2-[¹⁸F]fluoroethylamino)-5-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile ([¹⁸F]4) represents another structural modification of [¹⁸F]1, where a hydroxyl group was added with the goal of enhancing clearance for improved PET imaging of tumors.

Relevance: [¹⁸F]4 shares the pyrazolo[1,5-a]pyrimidine scaffold with the compound 3-(2-methoxyphenyl)-5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine. The variations between the two are in their substituents. [¹⁸F]4 contains a 3-carbonitrile, a 7-(2-[¹⁸F]fluoroethylamino) group, and a 5-hydroxymethyl substituent.

(S)-6-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)-2-(2-[¹⁸F]fluoro-4-nitrobenzamido)hexanoic acid ([¹⁸F]5)

Compound Description: (S)-6-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)-2-(2-[¹⁸F]fluoro-4-nitrobenzamido)hexanoic acid ([¹⁸F]5) is a modification of [¹⁸F]2, featuring the addition of a carboxyl group to improve clearance and enhance its potential as a PET tumor imaging agent.

Relevance: [¹⁸F]5 and 3-(2-methoxyphenyl)-5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine share the pyrazolo[1,5-a]pyrimidine core structure. Differences arise in the substituents. [¹⁸F]5 has a 3-carbonitrile, a 7-(6-(2-[¹⁸F]fluoro-4-nitrobenzamido)-2-aminohexanamino) group, and a carboxylic acid group.

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

Compound Description: This compound is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor that demonstrated robust increases in 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain after oral administration. It also showed efficacy in attenuating MK-801-induced episodic memory deficits in a passive avoidance task in rats, supporting the potential therapeutic utility of PDE2A inhibitors for enhancing cognitive performance.

Relevance: Both compound 20 and the target compound, 3-(2-methoxyphenyl)-5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine, are classified as pyrazolo[1,5-a]pyrimidine derivatives. Although their specific substituents differ, they share a common core structure that likely contributes to their biological activity.

4-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline (LDN-193189; LDN)

Compound Description: LDN-193189 (LDN) is a potent and selective activin receptor-like kinase 3 (ALK3) inhibitor. It has been shown to block SMAD phosphorylation in vitro and in vivo and enhance liver regeneration after partial hepatectomy. LDN also increases serum interleukin-6 levels and signal transducer and activator of transcription 3 phosphorylation in the liver, suggesting its potential in treating human liver disease.

Relevance: Both LDN-193189 and 3-(2-methoxyphenyl)-5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine share the pyrazolo[1,5-a]pyrimidine core structure. While their substituents differ, the presence of a piperazine moiety attached to the pyrazolo[1,5-a]pyrimidine core in both compounds highlights a structural similarity.

4-(2-(4-(3-(quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine (DMH2)

Compound Description: DMH2, like LDN-193189, is an ALK3 antagonist. It has demonstrated the ability to block SMAD phosphorylation both in vitro and in vivo and promote liver regeneration after partial hepatectomy.

Relevance: DMH2 and 3-(2-methoxyphenyl)-5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine are both based on the pyrazolo[1,5-a]pyrimidine core structure. While their substituents are distinct, the presence of a nitrogen-containing heterocycle (morpholine in DMH2, piperazine in the target compound) linked to the pyrazolo[1,5-a]pyrimidine core highlights a shared structural feature.

7-(4-isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine (VU0465350; VU5350)

Compound Description: VU0465350 (VU5350) is a novel, potent inhibitor of ALK3. It has shown efficacy in blocking SMAD phosphorylation both in vitro and in vivo, as well as enhancing liver regeneration following partial hepatectomy.

Relevance: VU0465350, despite lacking the pyrazolo[1,5-a]pyrimidine core of the target compound 3-(2-methoxyphenyl)-5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine, is still considered a structurally related compound. This is because VU0465350 belongs to the same chemical class of ALK3 antagonists, indicating a potential for shared structural features or pharmacophores that contribute to their inhibitory activity.

6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (7c)

Compound Description: 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (7c) is a derivative of pyrazolo[1,5-a]pyrimidine that was synthesized using a regioselective method aided by KHSO4 in an aqueous medium under ultrasound irradiation. The structure of 7c was confirmed by X-ray crystallographic analysis.

Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine structure with 3-(2-methoxyphenyl)-5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine. Variations exist in the substituents at the 2, 3, 6, and 7 positions.

7-Methyl-6-(pyrazol-3′-yl)pyrazolo[1,5-a]pyrimidines (1)

Compound Description: 7-Methyl-6-(pyrazol-3′-yl)pyrazolo[1,5-a]pyrimidines are a series of compounds synthesized from 6-acetyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines by reacting with hydrazine hydrate. The structure was confirmed using NMR spectroscopy and X-ray diffraction.

Relevance: The 7-Methyl-6-(pyrazol-3′-yl)pyrazolo[1,5-a]pyrimidines and 3-(2-methoxyphenyl)-5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine share the pyrazolo[1,5-a]pyrimidine core structure. Notably, they differ in the substituents present at various positions.

6H-pyrazolo[1,5-a][1,3]diazepin-6-ones (17a,b)

Compound Description: These compounds were formed through a ring transformation of 3-substituted-6-acetyl-7-carbethoxypyrazolo[1,5-a]pyrimidines (6a,b) by treatment with acetic acid and water.

Relevance: While not sharing the same core structure, the formation of 6H-pyrazolo[1,5-a][1,3]diazepin-6-ones from a pyrazolo[1,5-a]pyrimidine derivative highlights the reactivity and potential for ring expansion reactions within this chemical class. This information might be relevant for understanding potential chemical transformations of 3-(2-methoxyphenyl)-5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine.

2H-dipyrazolo[1,5-a:4′,3′-e]pyrimidines (18a,b,c)

Compound Description: These compounds were synthesized by cyclization of 3-substituted-6-acetyl-7-carbethoxypyrazolo[1,5-a]pyrimidines (6) with phenylhydrazine compounds.

Relevance: This synthesis pathway demonstrates the reactivity of the pyrazolo[1,5-a]pyrimidine system toward nitrogen nucleophiles and the potential for forming fused heterocycles. This information could be relevant when considering possible reactions of 3-(2-methoxyphenyl)-5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine with similar reagents.

5-methyl-6H-cyclopropa[5a,6a]pyrazolo-[1,5-a]pyrimidines (24 and 25)

Compound Description: These compounds were obtained by treating 3-substituted-6-acetyl-7-carbethoxypyrazolo[1,5-a]pyrimidines (6) or 3-substituted-6,7-dicarbethoxypyrazolo[1,5-a]pyrimidines (7) with an excess of diazomethane at room temperature.

Relevance: This reaction highlights a distinct type of chemical transformation possible for pyrazolo[1,5-a]pyrimidine derivatives, involving the formation of a cyclopropane ring fused to the pyrazolo[1,5-a]pyrimidine system. While not directly related in structure to 3-(2-methoxyphenyl)-5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine, this reaction might be relevant for exploring unusual modifications of the target compound.

Ethyl 3-cyano-7-methyl-6-pyrazolo[1,5-a]pyrimidine-acrylate (5)

Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative formed as a byproduct during the reaction of 5a-acetyl-6-ethoxycarbonyl-5a,6a-dihydro-6H-cyclopropa[e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile (1a) with aniline.

Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine structure with 3-(2-methoxyphenyl)-5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine, highlighting the common presence of this scaffold in various synthetic pathways.

6-(2-hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidines (5)

Compound Description: 6-(2-hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidines (5) are a series of compounds synthesized directly by a solvent-free reaction between 5-amino-1H-pyrazoles (1) and 3-benzoyl-2-methyl-4H-chromen-4-one (4). This method proceeds in a regiospecific manner and offers high yields with short reaction times.

Relevance: These compounds share the pyrazolo[1,5-a]pyrimidine core with 3-(2-methoxyphenyl)-5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine. Despite variations in the substituents, the presence of the core structure demonstrates their commonality within the pyrazolo[1,5-a]pyrimidine class.

4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (1)

Compound Description: 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (1) is the parent compound for a series of pyrazolo[1,5-a]pyrimidines that were synthesized and evaluated for their anti-inflammatory properties.

Relevance: This compound shares the basic pyrazolo[1,5-a]pyrimidine skeleton with 3-(2-methoxyphenyl)-5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine, demonstrating the core structure that is common to this class of compounds.

4-Ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (3)

Compound Description: This compound is a derivative of 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (1) and was found to have the highest anti-inflammatory activity and a better therapeutic index than phenylbutazone and indomethacin. Importantly, it was found to be devoid of ulcerogenic activity and may even possess anti-ulcerogenic properties.

Relevance: 4-Ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (3) shares the pyrazolo[1,5-a]pyrimidine core structure with 3-(2-methoxyphenyl)-5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine, highlighting the shared structural features within this chemical class.

3-amino-4-nitro-6-methyl-8-oxopyrazolo[1,5-a]pyrimidine (C₇H₇N₅O₃)

Compound Description: The molecular crystal structure of 3-amino-4-nitro-6-methyl-8-oxopyrazolo[1,5-a]pyrimidine (C₇H₇N₅O₃) was determined from X-ray and neutron powder diffraction data. This compound forms chains through hydrogen bonding, which are directed along the diagonals of the bc plane of the crystal structure.

Relevance: This compound, like 3-(2-methoxyphenyl)-5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine, contains a pyrazolo[1,5-a]pyrimidine core, indicating they belong to the same chemical class. Though their substituents are different, this shared core structure suggests potential similarities in their chemical properties.

3-amino-4-nitro-6,8-dimethylpyrazolo[1,5-a]pyrimidine (C₈H₉N₅O₂)

Compound Description: The molecular crystal structure of 3-amino-4-nitro-6,8-dimethylpyrazolo[1,5-a]pyrimidine (C₈H₉N₅O₂) was solved from X-ray and neutron powder diffraction data. Unlike the previous compound, its crystal structure adopts a dimeric arrangement.

Relevance: 3-amino-4-nitro-6,8-dimethylpyrazolo[1,5-a]pyrimidine and 3-(2-methoxyphenyl)-5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine share the pyrazolo[1,5-a]pyrimidine core structure, indicating their common classification. Despite the differences in their substituents, this structural similarity might imply some shared chemical properties.

8-(3-pentylamino)-2-methyl-3-(2-chloro-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Compound Description: This compound is a CRF receptor antagonist, suggesting potential applications in treating conditions involving CRF dysregulation.

Relevance: Although this compound incorporates a cyclopenta[d] ring fused to the pyrazolo[1,5-a]pyrimidine core, it shares structural elements with 3-(2-methoxyphenyl)-5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine, particularly the presence of a methoxyphenyl substituent linked to the pyrazolo[1,5-a]pyrimidine system. This structural similarity might indicate shared properties related to their binding affinities or other pharmacological characteristics.

Methyl 7-arylcarbamoyl-6-benzoyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylates

Compound Description: These compounds represent a class of pyrazolo[1,5-a]pyrimidine derivatives that are considered valuable starting materials for the synthesis of novel heterocyclic systems. Their potential applications lie in the field of pharmacology, suggesting biological activities of interest.

Relevance: These compounds are structurally related to 3-(2-methoxyphenyl)-5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine due to the shared pyrazolo[1,5-a]pyrimidine core structure. The variations in substituents at different positions within the scaffold contribute to the diversity within this chemical class.

Ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-oxoacetate (1)

Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative whose structure was confirmed by ¹³C NMR spectroscopy and independent synthesis. It serves as an example of the diverse substitution patterns possible within this chemical class.

Relevance: The presence of the pyrazolo[1,5-a]pyrimidine core in both this compound and 3-(2-methoxyphenyl)-5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine classifies them as members of the same chemical family.

2-amino-N-benzyl-5-(methyl 3-deoxy-α-D-altropyranosid-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (10)

Compound Description: This compound is an iso-C-nucleoside analogue, suggesting its potential as a building block for modified nucleic acids or as a tool for studying biological processes involving nucleosides.

Relevance: Although it contains a sugar moiety attached to the pyrazolo[1,5-a]pyrimidine core, this compound shares the core structure with 3-(2-methoxyphenyl)-5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine. This highlights the adaptability of the pyrazolo[1,5-a]pyrimidine scaffold for various chemical modifications and potential applications in diverse fields.

5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (1)

Compound Description: This compound was used as a starting material for the synthesis of new pyrazolo[4,3-d]pyrimidine derivatives, particularly 3H-1,5-benzodiazepines. These benzodiazepine derivatives were subsequently screened for their antimicrobial, antifungal, and anthelmintic activity.

Relevance: While this compound features a different arrangement of the pyrimidine and pyrazole rings compared to 3-(2-methoxyphenyl)-5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine (pyrazolo[4,3-d]pyrimidine vs pyrazolo[1,5-a]pyrimidine), the presence of an ethoxyphenyl substituent attached to the fused heterocyclic system points to a structural similarity. This similarity might be relevant for understanding the potential biological activities of the target compound, as modifications on the phenyl ring could affect its pharmacological properties.

Properties

Product Name

3-(2-Methoxyphenyl)-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

IUPAC Name

3-(2-methoxyphenyl)-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

Molecular Formula

C24H26N6O

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C24H26N6O/c1-17-7-6-10-22(26-17)28-11-13-29(14-12-28)23-15-18(2)27-24-20(16-25-30(23)24)19-8-4-5-9-21(19)31-3/h4-10,15-16H,11-14H2,1-3H3

InChI Key

OHGUIBQGRGRQIY-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5OC)C

Canonical SMILES

CC1=NC(=CC=C1)N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.